1,3,5-Triisopropylcyclohexane

Derived cetane number Ignition quality Diesel surrogate

1,3,5-Triisopropylcyclohexane (TIPCX, C15H30, MW 210.40 g/mol, CAS 34387-60-5) is a multiply substituted monocycloalkane synthesized specifically to fill a critical palette gap in diesel surrogate fuel formulations. Its molecular structure features three isopropyl groups in a 1,3,5-substitution pattern on a cyclohexane ring, existing as a mixture of cis,cis- and cis,trans-isomers.

Molecular Formula C15H30
Molecular Weight 210.40 g/mol
CAS No. 34387-60-5
Cat. No. B12002370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triisopropylcyclohexane
CAS34387-60-5
Molecular FormulaC15H30
Molecular Weight210.40 g/mol
Structural Identifiers
SMILESCC(C)C1CC(CC(C1)C(C)C)C(C)C
InChIInChI=1S/C15H30/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h10-15H,7-9H2,1-6H3
InChIKeyNPNNVCRGZWDXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triisopropylcyclohexane (CAS 34387-60-5): A Synthetic Monocycloalkane Standard for Diesel Surrogate Fuel Modeling


1,3,5-Triisopropylcyclohexane (TIPCX, C15H30, MW 210.40 g/mol, CAS 34387-60-5) is a multiply substituted monocycloalkane synthesized specifically to fill a critical palette gap in diesel surrogate fuel formulations [1]. Its molecular structure features three isopropyl groups in a 1,3,5-substitution pattern on a cyclohexane ring, existing as a mixture of cis,cis- and cis,trans-isomers [2]. Unlike commercially available monocycloalkanes such as n-butylcyclohexane, TIPCX was designed to provide a combination of low cetane number (DCN ~23.6), high molecular mass (~210 g/mol), and a boiling point near 250 °C, making it uniquely representative of C14+ multiply branched naphthenes found in commercial diesel fuels [1][2]. Its comprehensive thermophysical characterization—including density, viscosity, refractive index, speed of sound, and thermal decomposition kinetics—makes it a verifiable standard for procurement in computational engine modeling and experimental combustion research where generic cycloalkanes fail to match real-fuel properties [1][3].

Why Common Monocycloalkanes Cannot Substitute for 1,3,5-Triisopropylcyclohexane in Fuel Surrogate Development


The development of accurate diesel surrogate fuels requires palette compounds that individually match specific carbon-type distributions, ignition quality, and volatility characteristics of target fuels [1]. Commercially available monocycloalkanes such as n-butylcyclohexane (DCN 47.6, BP 183 °C) and trans-decalin (a bicycloalkane, DCN 31.8, BP 187 °C) possess cetane numbers that are too high and boiling points that are too low to represent the low-reactivity, high-molecular-mass multiply substituted naphthenes present in commercial diesel [1]. Heptamethylnonane (isocetane, DCN 15.1) offers low cetane but is a highly branched acyclic alkane, not a cycloalkane, and thus fails to capture the cyclic carbon-type signature (CT-3, CT-4, CT-5) required for accurate chemical-kinetic modeling [1]. This mismatch means that using these generic alternatives in a surrogate formulation will systematically overestimate the fuel's ignition propensity and fail to reproduce the physical property targets (density, viscosity, volatility) simultaneously—a failure that propagates error into engine simulation and combustion vessel experiments [1][2]. TIPCX was specifically synthesized and characterized to eliminate this representation gap with a verifiable, quantifiable set of thermophysical and chemical properties [2].

Quantitative Differentiation of 1,3,5-Triisopropylcyclohexane for Fuel Surrogate Selection and Procurement


Derived Cetane Number (DCN) Benchmarking Against Three Monocycloalkane and Branched Alkane Comparators

The derived cetane number (DCN) of 1,3,5-triisopropylcyclohexane (TIPCX) was measured as 23.6, filling a specific ignition-quality gap between high-DCN commercial monocycloalkanes and the ultra-low DCN branched alkane heptamethylnonane [1]. The comparator n-butylcyclohexane, a common commercially available monocycloalkane, has a DCN of 47.6—more than double that of TIPCX—while trans-decalin (a bicycloalkane) has a DCN of 31.8 [1]. Heptamethylnonane (isocetane), although frequently used as a low-cetane palette compound, has a DCN of 15.1 and lacks the cyclic carbon structure required to match the naphthenic fraction of diesel [1]. The TIPCX DCN value of 23.6 was determined at NREL using ASTM D6890 and is positioned specifically to enable accurate ignition modeling of the low-reactivity naphthene envelope in diesel surrogates [1].

Derived cetane number Ignition quality Diesel surrogate Fuel palette design ASTM D6890

Kinematic Viscosity Differentiation at 20 °C Versus Commercial Monocycloalkanes

The kinematic viscosity of 1,3,5-triisopropylcyclohexane at 20 °C (293.15 K) is 7.66 mm²/s, as measured by capillary tube (Ostwald/Ubbelohde) method at 83.071 kPa [1]. This value is substantially higher than that of n-butylcyclohexane, for which the dynamic viscosity at 293.15 K is 1.300 mPa·s and density is 0.79960 g/cm³, yielding a calculated kinematic viscosity of approximately 1.63 mm²/s [2]. The ~4.7-fold higher viscosity of TIPCX directly reflects its higher molecular mass (210.4 vs. 140.3 g/mol) and branched, multiply substituted structure [1][2]. This elevated viscosity is critical for matching the physical property targets of diesel fuel, where the naphthenic fraction significantly influences spray penetration, droplet size distribution, and mixture formation in combustion simulations [1].

Kinematic viscosity Fuel spray atomization Physical property modeling Capillary viscometry

Molecular Mass and Density Differentiation for Diesel-Range Naphthene Representation

With a molecular weight of 210.4 g/mol and a liquid density of 809 kg/m³ at 45 °C, 1,3,5-triisopropylcyclohexane occupies a distinct position in the molecular-mass/density parameter space that is inaccessible to common monocycloalkanes [1]. n-Butylcyclohexane (MW 140.3 g/mol, density 785 kg/m³) and trans-decalin (MW 138.2 g/mol, density 851 kg/m³) both have substantially lower molecular masses—approximately 50% less—despite trans-decalin's higher density due to its bicyclic structure [1]. The combination of high molecular mass and moderate density in TIPCX enables it to represent the C14–C18 multiply branched cycloalkane fraction found in diesel fuels, which neither n-butylcyclohexane (too light) nor trans-decalin (bicyclic, structurally mismatched) can adequately emulate [1][2]. This molecular-weight difference directly impacts distillation curve matching, as TIPCX boils at approximately 250 °C versus 183 °C for n-butylcyclohexane and 187 °C for trans-decalin [1].

Molecular weight Liquid density Monocycloalkane Surrogate palette Carbon-type matching

Refractive Index and Optical Property Differentiation for Compositional Diagnostics

The refractive index (nD) of 1,3,5-triisopropylcyclohexane at 20 °C (293 K) is 1.4571 ± 0.0009, measured by standard Abbe refractometry at the sodium D-line under 83.071 kPa [1]. This value is measurably higher than the refractive index of n-butylcyclohexane, which is reported as 1.4399 at 293.15 K [2]. The difference of 0.0172 is significant for optical diagnostic applications including laser-based spray imaging, refractive index matching in flow visualization, and as a detection parameter in liquid chromatography and differential refractometry [3]. The higher refractive index of TIPCX reflects its greater molecular polarizability associated with the three isopropyl substituents and higher density, providing a distinct optical signature that cannot be replicated by mono-alkyl-substituted cyclohexanes [1][2].

Refractive index Optical diagnostics Fuel property database Chromatographic detection

High-Impact Application Scenarios for 1,3,5-Triisopropylcyclohexane in Fuel Research and Engine Testing


Multi-Component Diesel Surrogate Fuel Formulation for Compression-Ignition Engine Experiments

TIPCX serves as a critical low-cetane, high-molecular-mass monocycloalkane palette component in multi-component diesel surrogate fuels. As validated in the V2 surrogate palette developed by Mueller et al. (2016), TIPCX at approximately 6 mole fraction of the total carbon-type distribution enables the surrogate to correctly match the naphthenic (cycloalkane) carbon types found in commercial diesel fuel while simultaneously hitting the target derived cetane number, density, and distillation curve [1]. Researchers requiring accurate physical and chemical emulation of diesel fuel in single-cylinder engine experiments or constant-volume combustion vessels should specify TIPCX rather than lower-molecular-weight cycloalkanes such as n-butylcyclohexane, which would systematically overestimate the fuel's ignition quality (DCN 47.6 vs. 23.6) and fail to represent the heavy-end volatility profile [1].

Chemical-Kinetic Mechanism Development and Validation for Naphthenic Hydrocarbon Oxidation

The development of detailed and reduced chemical-kinetic oxidation mechanisms for diesel-range naphthenes requires a well-characterized, structurally representative compound. TIPCX, with its 1,3,5-trisubstituted cyclohexane framework containing secondary and tertiary carbon sites (carbon types CT-3, CT-4, CT-5), provides the structural complexity needed to validate kinetic models against experimental ignition delay, species profile, and thermal decomposition data [1]. The thermal decomposition kinetics of TIPCX have been explicitly measured, yielding Arrhenius parameters of A = 5.67 × 10¹⁶ s⁻¹ and Ea = 279 kJ/mol over the temperature range 350–425 °C [2]. These quantitative kinetic parameters are essential inputs for computational models and are not available for generic commercial cycloalkanes, making TIPCX the only verifiable choice for kinetic modelers studying multiply branched cycloalkane decomposition pathways [2].

Physical Property Database Extension and Equation-of-State Modeling for High-Molecular-Weight Cycloalkanes

The comprehensive thermophysical characterization of TIPCX—including density from 5 to 70 °C, speed of sound and derived adiabatic compressibility, kinematic viscosity from 20 to 100 °C, refractive index at multiple temperatures, and Kovats retention indices at 150–225 °C—provides a uniquely complete dataset for a C15 multiply substituted monocycloalkane [1]. These data enable the development and validation of equations of state (EOS) and transport property models for the naphthenic fraction of diesel and jet fuels. Researchers extending the NIST REFPROP or SUPERTRAPP databases to include high-molecular-mass cycloalkanes should procure TIPCX as a calibration standard, as its property dataset (density 809 kg/m³ at 45 °C; ν = 7.66 mm²/s at 20 °C; nD = 1.4571 at 20 °C) fills a documented measurement gap that commercial monocycloalkanes cannot address due to their lower molecular mass and insufficient property characterization [1][3].

Fuel Volatility and Distillation Curve Matching for Heavy-End Diesel Representation

The boiling point of TIPCX of approximately 250 °C positions it in the middle-to-heavy distillation range of diesel fuel, whereas n-butylcyclohexane (183 °C) and trans-decalin (187 °C) boil in the light-end range [1]. This ~60 °C boiling point elevation is critical for surrogates that must match the full distillation curve of commercial diesel, including the higher-boiling naphthenic fraction that influences fuel vaporization, particulate formation, and engine-out emissions [1]. Researchers developing surrogates for distillation-curve-oriented studies should incorporate TIPCX to avoid the systematic under-prediction of heavy-end volatility that results from substituting lighter monocycloalkane alternatives [1][2].

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